BenchChemオンラインストアへようこそ!

4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Medicinal Chemistry Chemical Biology Drug Discovery

The compound 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS 2640972-17-2, molecular formula C21H28BrN5O, molecular weight 446.4 g/mol) belongs to the piperazinyl-pyrimidine class of heterocyclic small molecules. Its structure features a 6-methylpyrimidine core linked to a morpholine ring at position 4, and a piperazine ring at position 2 that is further connected to a 4-bromophenethyl group.

Molecular Formula C21H28BrN5O
Molecular Weight 446.4 g/mol
CAS No. 2640972-17-2
Cat. No. B6474827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
CAS2640972-17-2
Molecular FormulaC21H28BrN5O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4
InChIInChI=1S/C21H28BrN5O/c1-17-16-20(26-12-14-28-15-13-26)24-21(23-17)27-10-8-25(9-11-27)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3
InChIKeyLOMZVQRBMZIWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS 2640972-17-2): Procurement-Grade Baseline & Structural Identity


The compound 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS 2640972-17-2, molecular formula C21H28BrN5O, molecular weight 446.4 g/mol) belongs to the piperazinyl-pyrimidine class of heterocyclic small molecules. Its structure features a 6-methylpyrimidine core linked to a morpholine ring at position 4, and a piperazine ring at position 2 that is further connected to a 4-bromophenethyl group. To date, this specific compound has not been the subject of any published primary research articles, patents, or publicly available biological assay data that could establish a quantitative differentiation profile. Its only documented characteristics are the physicochemical identifiers (formula, molecular weight) and a typical commercial purity specification of 95%, as listed in vendor catalogs that fall outside admissible sourcing guidelines for this evidence synthesis. The compound is registered in the ZINC database (ZINC12791101), which explicitly notes that ‘no known activity is recorded’ [1].

Why 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Cannot Be Interchanged with Other Piperazinyl-Pyrimidines Without Evidence


Within the piperazinyl-pyrimidine scaffold space, minor structural variations—such as the position of the methyl group on the pyrimidine ring, the nature of the aryl substituent (e.g., bromophenyl vs. chlorophenyl or trifluoromethyl), the linker length, and the presence or absence of a morpholine ring—can profoundly alter target selectivity, potency, and pharmacokinetic properties. For instance, the closely related S6K1 inhibitor PF-4708671 achieves an IC50 of 160 nM and a Ki of 20 nM against its primary target [1], yet even regioisomeric modifications within the piperazinyl-pyrimidine class are known to shift selectivity profiles across kinase families. Without head-to-head comparative data for this specific compound (CAS 2640972-17-2), any assumption that it can serve as a drop-in replacement for another piperazinyl-pyrimidine analog—whether as a CCR4 antagonist, kinase inhibitor, or CNS agent—is scientifically unjustified and may lead to erroneous experimental conclusions or failed procurement decisions. The bromine atom at the para-position of the phenethyl group is a potential halogen-bond donor, but whether this feature translates into a measurable affinity advantage over the corresponding chloro, fluoro, or unsubstituted analogs remains entirely uncharacterized.

Quantitative Differentiation Evidence for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS 2640972-17-2) — Comparative Analysis


Absence of Published Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, the USPTO and WIPO patent databases, Dimensions, and the ZINC database returned no biological activity data (IC50, Ki, EC50, % inhibition, or any other quantitative endpoint) for CAS 2640972-17-2 [1]. This absence means that no direct head-to-head comparison, cross-study comparable analysis, or even class-level potency inference is possible. In contrast, the structurally related piperazinyl-pyrimidine S6K1 inhibitor PF-4708671 has publicly documented IC50 values (S6K1: 160 nM; MSK1: 950 nM) and selectivity data across 85 kinases [2]. Similarly, numerous piperazinyl-pyrimidine CCR4 antagonists have published IC50 values in the low nanomolar range (e.g., 7.9–91.2 nM in [35S]-GTPγS binding assays) [3]. For CAS 2640972-17-2, no such data exist.

Medicinal Chemistry Chemical Biology Drug Discovery

Regioisomeric Uncertainty: Impact of Methyl Group Position on Pyrimidine Core

CAS 2640972-17-2 carries the methyl substituent at the 6-position of the pyrimidine ring. Closely related regioisomers exist with the methyl group at the 2-position (e.g., CAS 2640973-80-2) or without a methyl group (e.g., CAS 2640895-57-2), but no published SAR study has systematically compared the biological impact of this methyl positional variation within the 4-bromophenethyl-piperazinyl-morpholino-pyrimidine series [1]. In the broader piperazinyl-pyrimidine class, even subtle regioisomeric changes can dramatically alter kinase selectivity; for example, PF-4708671 exhibits 400-fold selectivity for S6K1 over S6K2, a property encoded in its specific substitution pattern [2]. Without comparative data, a user cannot determine whether CAS 2640972-17-2 offers any advantage—or disadvantage—relative to its regioisomers.

Structure-Activity Relationship Regiochemistry Medicinal Chemistry

Potential CCR4 Antagonism vs. Established Piperazinyl-Pyrimidine CCR4 Antagonists: A Data Gap

The piperazinyl-pyrimidine scaffold is a well-established pharmacophore for CCR4 receptor antagonism, as documented in patents assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences (PLA China) and Peking University [1]. These patents disclose formula I compounds with quantified CCR4 antagonistic activity, though the specific bromophenyl-ethyl-piperazinyl-methylpyrimidinyl-morpholine combination of CAS 2640972-17-2 has not been explicitly exemplified or tested. Representative CCR4 antagonists from this chemotype achieve IC50 values ranging from 7.9 nM to 91.2 nM in [35S]-GTPγS binding assays using human CCR4 expressed in CHO cells, and show in vivo efficacy in allergic inflammation models [2]. Whether the bromine substituent and morpholine ring in CAS 2640972-17-2 confer superior CCR4 affinity, selectivity, or pharmacokinetic properties compared to the exemplified compounds cannot be determined from the public domain.

CCR4 Antagonism GPCR Pharmacology Immuno-Oncology

Application Scenarios for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS 2640972-17-2) Based on Available Evidence


Custom Chemical Synthesis Intermediate or Building Block

Given the complete absence of biological characterization, the most defensible procurement use case for CAS 2640972-17-2 is as a synthetic intermediate or building block in a custom medicinal chemistry program. The bromine atom at the para-position of the phenethyl group provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification into a library of analogs. In this context, the compound's value derives from its regiochemically defined scaffold—a 6-methylpyrimidine core with morpholine at position 4 and a functionalizable piperazinyl-bromophenethyl moiety at position 2—rather than from any demonstrated biological activity. Users should verify the purity specification (typically 95%) and request a certificate of analysis before committing to large-scale synthesis campaigns. [1]

Negative Control or Tool Compound for In-House CCR4 Antagonist SAR Studies

If an in-house research group has independently validated that CAS 2640972-17-2 binds or does not bind to CCR4, the compound could serve as an internal reference point within a proprietary structure-activity relationship (SAR) dataset. However, this application scenario presupposes internal data generation capabilities and cannot be recommended based on publicly available evidence. Researchers pursuing this path should note that structurally similar piperazinyl-pyrimidine CCR4 antagonists with published IC50 values in the 7.9–91.2 nM range are commercially available and may offer more reliable benchmarks. [1]

Computational Chemistry Docking or Pharmacophore Modeling Studies

The 3D structure of CAS 2640972-17-2 is available in the ZINC database (ZINC12791101), making it suitable for virtual screening, molecular docking, or pharmacophore modeling exercises. In this application, the compound can be compared in silico with known active piperazinyl-pyrimidines (e.g., PF-4708671 for S6K1 [1], or CCR4 antagonist series [2]) to generate testable hypotheses about its potential target profile. However, all findings from such computational studies must be confirmed experimentally, as no in vitro binding or functional data currently exist to validate any computational prediction for this compound. [1]

Quote Request

Request a Quote for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.